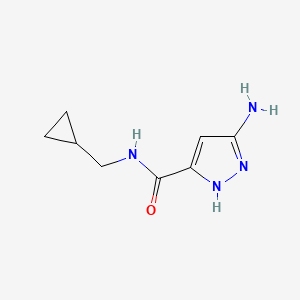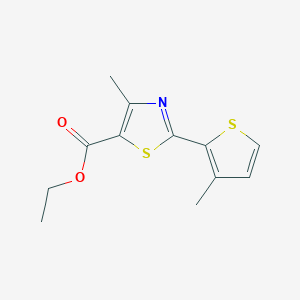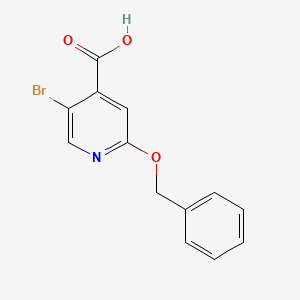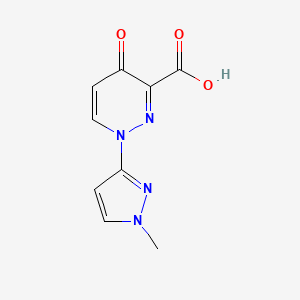
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-rich heterocycles in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves the condensation of a pyrazole derivative with a pyridazine precursor. One common method involves the reaction of 1-methyl-3-pyrazolecarboxylic acid with a suitable pyridazine derivative under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its nitrogen-rich structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-Methylpyrazole: A simpler pyrazole derivative with similar nitrogen-rich structure.
4-Oxopyridazine: A pyridazine derivative with a similar oxo-functional group.
Pyrazolopyridazine: A fused heterocyclic compound combining pyrazole and pyridazine rings.
Uniqueness
1-(1-Methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid is unique due to the combination of both pyrazole and pyridazine rings in its structure. This dual heterocyclic framework provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both nitrogen-rich rings also enhances its potential as a ligand for metal coordination and as a pharmacophore in drug design.
特性
分子式 |
C9H8N4O3 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
1-(1-methylpyrazol-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-12-4-3-7(10-12)13-5-2-6(14)8(11-13)9(15)16/h2-5H,1H3,(H,15,16) |
InChIキー |
IXMHNCZCAFTNIF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)N2C=CC(=O)C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


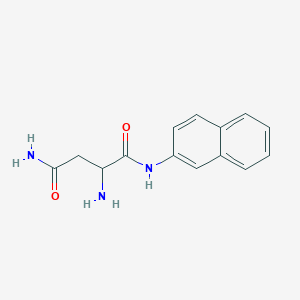
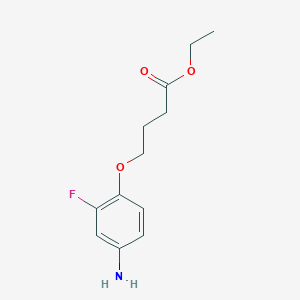

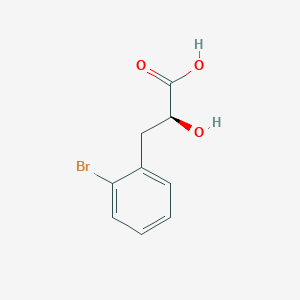

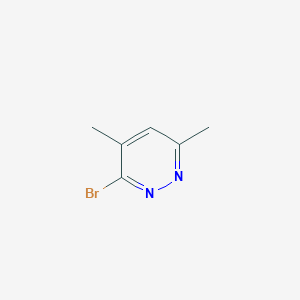
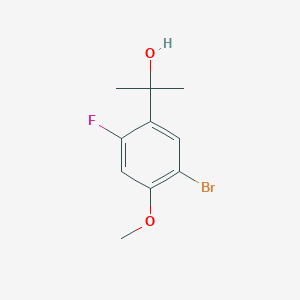
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
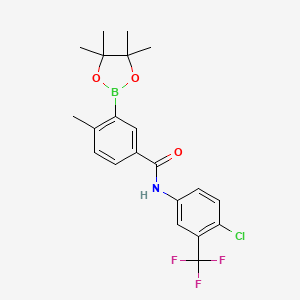
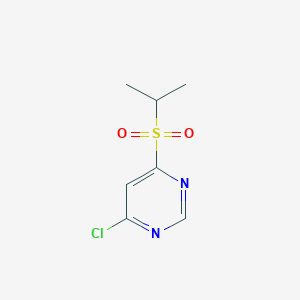
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
